4-Aminophenylacetic acid

Catalog No.
S589600
CAS No.
1197-55-3
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminophenylacetic acid

CAS Number

1197-55-3

Product Name

4-Aminophenylacetic acid

IUPAC Name

2-(4-aminophenyl)acetic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)

InChI Key

CSEWAUGPAQPMDC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)N

Synonyms

4-Aminobenzeneacetic Acid; 4-Aminophenylacetic Acid; NSC 7929; p-Aminophenylacetic Acid;

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N

Inhibition of the Epithelial Peptide Transporter PepT1:

4-APAA acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. PepT1 is a crucial protein responsible for the absorption of various peptides and essential nutrients in the intestines. 4-APAA studies help researchers understand the mechanisms of peptide transport and its role in nutrient absorption and diseases associated with its dysfunction [].

Synthesis of Functional Materials:

4-APAA can be used as a building block in the synthesis of various functional materials, such as monodispersed titanium oxide hybrid microspheres. These materials have potential applications in areas like catalysis, sensors, and drug delivery due to their unique properties [].

Investigation of Biological Activity:

4-APAA derivatives have been investigated for their potential antimicrobial activity. Studies suggest that these derivatives exhibit promising activity against various bacterial strains, highlighting their potential as novel therapeutic agents [].

Other Research Applications:

-APAA is also used in various other scientific research applications, including:

  • Studying the effects of 4-APAA on Clostridium difficile toxin A-induced colitis in rats [].
  • Serving as a peptide mimic for studying the intestinal peptide transporter.

4-Aminophenylacetic acid is an organic compound with the molecular formula C8H9NO2\text{C}_8\text{H}_9\text{NO}_2 and a CAS number of 1197-55-3. It consists of an amino group attached to a phenylacetic acid structure, making it a member of the amino acids family. This compound is characterized by its white crystalline form and is soluble in water and organic solvents, which makes it useful in various chemical applications .

4-APA acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 []. PepT1 is a protein responsible for the transport of small peptides across cell membranes in epithelial tissues like the intestine and kidneys []. 4-APA competes with peptides for binding to the PepT1 transporter, thereby inhibiting the uptake of essential peptides by cells []. This mechanism has applications in studying peptide transport mechanisms and their role in various physiological processes.

The synthesis of 4-aminophenylacetic acid typically involves the reduction of 4-nitrophenylacetic acid. The reduction process can be achieved using various reducing agents such as iron powder or catalytic hydrogenation methods. The reaction can be summarized as follows:

C8H8NO2+reducing agentC8H9NO2+by products\text{C}_8\text{H}_8\text{N}\text{O}_2+\text{reducing agent}\rightarrow \text{C}_8\text{H}_9\text{NO}_2+\text{by products}

Additionally, 4-aminophenylacetic acid can undergo acylation, alkylation, and other substitution reactions due to its reactive functional groups .

4-Aminophenylacetic acid exhibits several biological activities, primarily as an inhibitor of the epithelial peptide transporter PepT1. This property positions it as a potential candidate for drug formulation aimed at enhancing peptide absorption in the gastrointestinal tract . Furthermore, its structural similarity to other amino acids allows it to participate in various biochemical pathways, although specific therapeutic applications are still under investigation.

The synthesis of 4-aminophenylacetic acid can be achieved through several methods:

  • Reduction of 4-Nitrophenylacetic Acid: This method involves treating 4-nitrophenylacetic acid with reducing agents such as iron or palladium catalysts under controlled conditions to yield 4-aminophenylacetic acid .
  • Chemical Synthesis Using Benzyl Cyanide: A more complex method involves multiple steps starting from benzyl cyanide and using concentrated sulfuric and nitric acids to form intermediates before finally obtaining 4-aminophenylacetic acid through crystallization processes .
  • Azo Coupling Reactions: In some cases, azo coupling reactions with other aromatic amines can lead to the formation of derivatives of 4-aminophenylacetic acid .

4-Aminophenylacetic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing other bioactive compounds.
  • Biochemistry: Used in studies related to peptide transport mechanisms.
  • Analytical Chemistry: Employed as a standard in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for quantifying amino acids .

Research indicates that 4-aminophenylacetic acid interacts with specific transporters in the intestinal epithelium, particularly the PepT1 transporter. This interaction suggests potential implications for drug delivery systems where enhancing peptide absorption is critical. Further studies are needed to elucidate its full pharmacokinetic profile and interactions with other molecules within biological systems .

Several compounds share structural similarities with 4-aminophenylacetic acid, including:

Compound NameMolecular FormulaKey Characteristics
4-Nitrophenylacetic AcidC8H9NO3Precursor for synthesis; less soluble
PhenylalanineC9H11NO2Essential amino acid; different structure
p-Aminobenzoic AcidC7H9NO2Used in sunscreen; similar aromatic structure
5-Aminosalicylic AcidC7H7N3O3Anti-inflammatory; contains salicylic structure

Uniqueness: The primary distinction of 4-aminophenylacetic acid lies in its specific amino group positioning on the phenyl ring, which influences its biological activity and interaction with transporters compared to other similar compounds.

XLogP3

0.9

Appearance

Powder

UNII

1IED47A544

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1197-55-3

Wikipedia

P-aminophenylacetic acid

General Manufacturing Information

Benzeneacetic acid, 4-amino-: ACTIVE

Dates

Modify: 2023-08-15

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